molecular formula C19H24F3N7 B12263392 4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12263392
M. Wt: 407.4 g/mol
InChI Key: YUGHEEVTLGGDJV-UHFFFAOYSA-N
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Description

4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine under basic conditions to form an intermediate. This intermediate is then reacted with 4-methyl-2-(pyrrolidin-1-yl)pyrimidine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, for instance, enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H24F3N7

Molecular Weight

407.4 g/mol

IUPAC Name

2-methyl-4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H24F3N7/c1-13-11-16(27-5-3-4-6-27)26-18(23-13)29-9-7-28(8-10-29)17-12-15(19(20,21)22)24-14(2)25-17/h11-12H,3-10H2,1-2H3

InChI Key

YUGHEEVTLGGDJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)N4CCCC4

Origin of Product

United States

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